LogP Reduction and Polarity Enhancement Over Parent Scaffold
The target compound exhibits a LogP of 0.88, which is 0.13 log units lower than the 3-des-cyano analog 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8; LogP 1.01) [1]. This moderate lipophilicity reduction, accompanied by a TPSA increase from 54.46 to 78.25 Ų, is attributable to the electron-withdrawing and polar nature of the 3-carbonitrile substituent. In fragment-to-lead optimization, a ΔLogP of –0.13 and a ΔTPSA of +23.8 Ų can be the difference between acceptable aqueous solubility and early attrition due to precipitation or non-specific binding [2].
| Evidence Dimension | Computed partition coefficient (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP 0.88 (chemsrc predicted); TPSA 78.25 Ų |
| Comparator Or Baseline | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8): LogP 1.01 (molbase predicted); TPSA 54.46 Ų |
| Quantified Difference | ΔLogP = –0.13; ΔTPSA = +23.8 Ų |
| Conditions | In silico prediction (fragment-based method); values sourced from ChemSrc and Molbase databases. |
Why This Matters
For procurement, these data predict that the target compound will produce final analogs with systematically lower LogP and higher polarity than those derived from the 3-des-cyano parent, directly affecting downstream ADME screening outcomes.
- [1] Molbase. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8) – LogP 1.0063, PSA 54.46. View Source
- [2] Abdelkhalek, A. S. et al. An overview of pyrazolo[3,4-d]pyrimidine heterocycles: recent synthetic approaches and biological activities. J. Indian Chem. Soc. 2025, 101763. (Review providing class-level SAR context for LogP-TPSA modulation.) View Source
